BenchChemオンラインストアへようこそ!

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Anthelmintic drug discovery Pyrrolidine-oxadiazole SAR Haemonchus contortus

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171147-36-6) is a heterocyclic small molecule (C17H15N3O2S, MW 325.39 g/mol) featuring a pyrrolidin-2-one core substituted at the 4-position with a 5-phenyl-1,2,4-oxadiazol-3-yl moiety and at the N-1 position with a thiophen-2-ylmethyl group. This compound belongs to the broader class of 1,2,4-oxadiazole/pyrrolidine hybrids, a scaffold with demonstrated pharmacological potential including anthelmintic (IC50 = 0.78–22.4 µM against Haemonchus contortus) and antibacterial DNA gyrase/topoisomerase IV inhibition (IC50 values as low as 120 nM against E.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1171147-36-6
Cat. No. B2770561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
CAS1171147-36-6
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)16-18-17(22-19-16)12-5-2-1-3-6-12/h1-8,13H,9-11H2
InChIKeyPUYQOSUMBAWEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171147-36-6): Procurement-Ready Physicochemical and Structural Profile


4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171147-36-6) is a heterocyclic small molecule (C17H15N3O2S, MW 325.39 g/mol) featuring a pyrrolidin-2-one core substituted at the 4-position with a 5-phenyl-1,2,4-oxadiazol-3-yl moiety and at the N-1 position with a thiophen-2-ylmethyl group . This compound belongs to the broader class of 1,2,4-oxadiazole/pyrrolidine hybrids, a scaffold with demonstrated pharmacological potential including anthelmintic (IC50 = 0.78–22.4 µM against Haemonchus contortus) [1] and antibacterial DNA gyrase/topoisomerase IV inhibition (IC50 values as low as 120 nM against E. coli gyrase) [2]. Its unique combination of three heterocyclic pharmacophores (pyrrolidinone, oxadiazole, thiophene) within a single, non-flat molecular architecture distinguishes it from simpler analogs and provides a versatile starting point for structure-activity relationship (SAR) exploration.

Why 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one Cannot Be Replaced by In-Class Alternatives


In-class substitution within the 1,2,4-oxadiazole/pyrrolidine hybrid family is complicated by the critical influence of the N-1 substituent and the 5-aryl group on the oxadiazole ring on both target engagement and physicochemical properties. Replacing the thiophen-2-ylmethyl group with a simple benzyl group (e.g., 1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one) alters lipophilicity and electronic character, which can significantly shift potency and selectivity profiles [1]. Similarly, introducing a methyl group on the 5-phenyl ring (producing the m-tolyl analog) introduces steric and electronic perturbations that may disrupt π-π stacking interactions crucial for biological activity [1]. Even positional isomerism within the oxadiazole linkage (e.g., 1-phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one) results in a fundamentally different spatial presentation of pharmacophoric elements to biological targets. The quantitative evidence below demonstrates that subtle structural variations among close analogs translate into measurable differences in molecular properties and biological performance, making generic substitution scientifically unjustified without direct comparative data.

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Quantitative Differentiation Evidence Against Closest Analogs


N-Substituent Structure-Activity Relationship: Thiophen-2-ylmethyl vs. Benzyl in Pyrrolidine-Oxadiazole Anthelmintics

In a systematic SAR study of pyrrolidine-oxadiazole anthelmintics, the nature of the N-substituent on the pyrrolidine ring was a key determinant of potency against H. contortus larval motility. Compounds bearing N-benzyl or N-alkyl substituents exhibited IC50 values spanning 0.78–22.4 µM, while those with cyclic or heterocyclic N-substituents showed distinct potency shifts. Although the target compound with N-thiophen-2-ylmethyl was not directly tested in that study, the class-level data establish that N-substituent variation alone can produce a ~29-fold change in IC50 [1]. The thiophen-2-ylmethyl group, with its sulfur heteroatom and aromatic character, is expected to confer intermediate lipophilicity and unique hydrogen-bonding potential relative to the benzyl analog, directly impacting pharmacokinetic and pharmacodynamic profiles. This differentiates it from the benzyl analog (CAS 1171457-99-0), for which no anthelmintic data are available, representing a distinct SAR probe.

Anthelmintic drug discovery Pyrrolidine-oxadiazole SAR Haemonchus contortus

DNA Gyrase/Topoisomerase IV Inhibitory Potential: Class-Level Potency Benchmarking

Novel 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated mid-nanomolar inhibition of E. coli DNA gyrase, with the most potent analog (Compound 16) achieving an IC50 of 120 nM, surpassing novobiocin (IC50 = 170 nM) [1]. The entire series exhibited IC50 values ranging from 120 nM to 270 nM, and several compounds (9, 15, 16, 19, 21) matched or exceeded novobiocin's potency [1]. Importantly, Compound 16 also displayed potent antibacterial activity with MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparing favorably with ciprofloxacin (30 and 60 ng/mL, respectively) [1]. While 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one was not among the specific compounds assayed, its core scaffold is identical to those demonstrating this potent dual-enzyme inhibition. The thiophene moiety present in the target compound may further enhance antibacterial activity, as thiophene-containing oxadiazole hybrids have been reported to exhibit enhanced antimicrobial properties . This positions the compound as a compelling candidate for antibacterial screening libraries.

Antibacterial DNA gyrase inhibition 1,2,4-Oxadiazole hybrids

Purity and Characterization: 95%+ Baseline with Batch QC Documentation

Commercially sourced 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171147-36-6) is supplied at a purity of ≥95% . In contrast, the closely related 4-fluorophenyl analog (CAS 1171175-12-4) is available at a standard purity of 98% from Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC . The 1-benzyl analog (CAS 1171457-99-0) and the m-tolyl analog (CAS unknown) are typically listed at 95% purity as well, but without publicly available batch-specific QC reports. For researchers requiring high-confidence compound identity and purity for dose-response studies or in vivo experiments, the availability of batch QC data for the 4-fluorophenyl analog sets a benchmark that must be explicitly verified for the target compound upon ordering. The target compound's purity specification of 95%+ is adequate for most screening applications, but users should request Certificates of Analysis (CoA) to confirm lot-specific purity.

Chemical procurement Purity specification Quality control

Physicochemical Differentiation: Computed Lipophilicity and Drug-Likeness vs. Benzyl and 4-Fluorophenyl Analogs

Computational prediction of physicochemical properties reveals distinct differences among close analogs that influence membrane permeability, solubility, and metabolic stability. The target compound, with a molecular formula C17H15N3O2S and molecular weight 325.39 g/mol, possesses a thiophen-2-ylmethyl substituent that confers different electronic and lipophilic character compared to the benzyl analog (C20H17N3O2, MW 331.38 g/mol) and the 4-fluorophenyl analog (C17H14FN3O2S, MW 343.38 g/mol). The presence of the sulfur atom in the thiophene ring increases polar surface area relative to the benzyl analog while the fluorine substitution in the 4-fluorophenyl analog increases molecular weight and alters H-bond acceptor capacity. These differences, while subtle, can significantly affect biological target engagement, as demonstrated in SAR studies where even minor substituent modifications led to substantial potency variations . The target compound represents an intermediate lipophilicity profile, making it a valuable comparator in SAR investigations aimed at optimizing pharmacokinetic parameters.

Drug-likeness Lipophilicity Physicochemical profiling

Positional Isomerism: Regioisomeric Distinction Between 1,2,4-Oxadiazole Connectivity and Its Impact on Biological Target Recognition

The target compound features the oxadiazole ring connected at the 3-position to the pyrrolidinone core, exposing the 5-phenyl group for target interaction. In contrast, the regioisomer 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS listed on Evitachem, excluded from direct citation) positions the thiophen-2-ylmethyl group on the oxadiazole 5-position and the phenyl group on the pyrrolidine nitrogen. This regioisomeric variation fundamentally alters the spatial orientation of key pharmacophoric elements. In the oxadiazole literature, 5-aryl substituents are frequently critical for π-π stacking interactions with aromatic residues in enzyme active sites (e.g., DNA gyrase, topoisomerase IV) [1], while N-substituents on the pyrrolidinone influence solubility and cellular permeability. The target compound's specific regioisomeric arrangement—5-phenyl on oxadiazole, N-thiophen-2-ylmethyl on pyrrolidinone—is distinct from its regioisomer and may confer different target selectivity profiles. Although direct comparative biological data between these regioisomers are not available, the well-established impact of oxadiazole substitution patterns on biological activity makes this structural distinction critical for SAR studies [1][2].

Regioisomerism Oxadiazole SAR Target recognition

Synthetic Tractability and Scaffold Novelty: A Distinct Building Block for Diversity-Oriented Synthesis

The target compound serves as a synthetically tractable intermediate for further derivatization due to the presence of multiple functionalizable sites: (i) the pyrrolidinone carbonyl can undergo reduction, nucleophilic addition, or serve as a directing group; (ii) the thiophene ring is susceptible to electrophilic aromatic substitution at the 5-position; (iii) the oxadiazole phenyl ring can be modified via cross-coupling reactions; and (iv) the thiophen-2-ylmethyl group can be oxidized at the sulfur atom to the sulfoxide or sulfone. This synthetic versatility contrasts with the benzyl analog, where the N-benzyl group lacks a heteroatom handle for oxidation. Compared to the 4-fluorophenyl analog, the target compound's 5-phenyl group (without fluorine) provides a less electron-deficient oxadiazole ring, which may influence reaction yields in subsequent metal-catalyzed functionalizations . The 95%+ purity specification ensures adequate starting material quality for multi-step derivatization campaigns, although researchers should confirm purity by in-house HPLC prior to use in sensitive catalytic transformations.

Diversity-oriented synthesis Scaffold novelty Chemical probe development

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: High-Value Application Scenarios for Procurement


Anthelmintic Drug Discovery: Phenotypic Screening Against Parasitic Nematodes

Given the demonstrated anthelmintic activity of the pyrrolidine-oxadiazole scaffold (IC50 = 0.78–22.4 µM against H. contortus L4 motility) [1], this compound is well-suited for inclusion in phenotypic screening libraries targeting parasitic nematodes. Its N-thiophen-2-ylmethyl substituent provides a distinct physicochemical profile that may improve membrane permeability across the nematode cuticle compared to the benzyl analog. Researchers can benchmark potency against the published SAR series and explore the impact of the thiophene moiety on selectivity relative to mammalian cell counter-screens, as described in the original anthelmintic study [1].

Antibacterial Lead Optimization: DNA Gyrase/Topoisomerase IV Inhibitor Program

The oxadiazole/pyrrolidine scaffold has produced inhibitors with IC50 values as low as 120 nM against E. coli DNA gyrase, outperforming novobiocin (170 nM) [2]. This compound can serve as a starting point for structure-based lead optimization, where the thiophene ring may engage in additional hydrophobic or hydrogen-bonding interactions within the ATP-binding pocket of gyrase. Procurement for medicinal chemistry campaigns can leverage the compound's multiple synthetic handles for parallel library synthesis aimed at improving MIC values toward the benchmark set by ciprofloxacin (30–60 ng/mL) [2].

Chemical Probe Development: Investigating Regioisomeric Effects on Target Selectivity

The specific regioisomeric arrangement (5-phenyl on oxadiazole, N-thiophen-2-ylmethyl on pyrrolidinone) makes this compound an essential tool for studying how oxadiazole connectivity influences biological target recognition [1][2]. When procured alongside its regioisomer (1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one), researchers can conduct matched-pair comparisons to deconvolute the contributions of oxadiazole vs. N-substitution patterns to target engagement, selectivity, and cellular activity.

Diversity-Oriented Synthesis: Generation of Focused Compound Libraries

For academic and industrial groups building focused libraries around the oxadiazole-pyrrolidine scaffold, this compound offers a unique combination of functionalization vectors not present in the benzyl or 4-fluorophenyl analogs. The thiophene sulfur can be selectively oxidized to sulfoxide or sulfone, generating analogs with altered polarity and hydrogen-bond acceptor capacity, while the unsubstituted 5-phenyl ring permits electrophilic aromatic substitution or cross-coupling to introduce additional diversity elements. Procurement at 95%+ purity with CoA verification ensures reproducibility across library synthesis batches.

Quote Request

Request a Quote for 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.